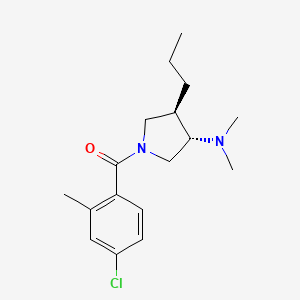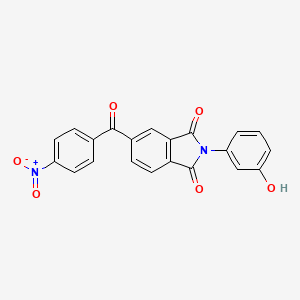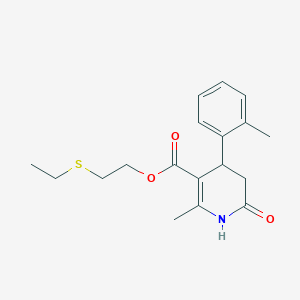![molecular formula C17H24N4O3S B5539040 N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide" is a complex organic molecule. Its structure and properties suggest its potential in various chemical and pharmaceutical applications. However, we focus strictly on its chemical synthesis, molecular structure, reactions, and physical and chemical properties without delving into drug usage, dosages, or side effects.
Synthesis Analysis
The synthesis process of similar methanesulfonamide derivatives involves multiple steps, including ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, leading to various methanesulfonamide compounds. This synthesis methodology provides a pathway for creating complex molecules with potential biological activity, as seen in derivatives evaluated for HMG-CoA reductase inhibition (Watanabe et al., 1997; Yee et al., 2002).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide derivatives show variations in bond angles and torsion angles, influencing their molecular conformations and interactions, such as hydrogen bonding and π-π stacking (Jacobs et al., 2013; Dodoff et al., 2004).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, including one-pot syntheses, disulfonylations, and rearrangements, leading to diverse structural motifs and potential biological activities. These reactions reflect the compounds' reactivity and functional versatility (Sharma & Bhuyan, 2014; Tamaddon & Azadi, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds are determined by their molecular structure. The crystal structures often reveal significant information about intermolecular interactions, which can affect solubility and melting points (Butin et al., 1996; Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, depend largely on the functional groups present in the molecule. The sulfonamide group, in particular, is known for its potential in forming hydrogen bonds and engaging in chemical reactions, influencing the overall chemical behavior of the compounds (Rubtsova et al., 2020; Mphahlele & Maluleka, 2021).
Aplicaciones Científicas De Investigación
Cholesterol Biosynthesis Inhibition
The methanesulfonamide pyrimidine-substituted compounds, including N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide, have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase. This enzyme is crucial in cholesterol biosynthesis. One of the compounds in this series showed significant potency, being approximately 100 times more potent than pravastatin in inhibiting cholesterol biosynthesis in rat isolated hepatocytes (Watanabe et al., 1997).
High Yield Synthesis of Furylmethane Derivatives
A two-phase system was investigated for the high-yield production of tri(furyl)methane from furfural and furan, involving methanesulfonamide pyrimidine-related compounds. This method significantly reduces polymer formation and increases yield (Shinde & Rode, 2017).
Catalytic Activity in Organic Synthesis
The compound has been used in a novel, mild, and efficient one-pot synthesis of 2-amino-3-cyanopyridines, demonstrating its utility as a catalyst in organic synthesis (Tamaddon & Azadi, 2018).
Structural Studies and Molecular Interactions
N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide and its derivatives have been subjects of extensive structural studies. These studies involve characterization using techniques like nuclear magnetic resonance, infrared, and mass spectrometry, contributing to a better understanding of molecular interactions and geometries (Mphahlele & Maluleka, 2021).
Proton Brake Mechanism
Research into the proton brake mechanism in N-Pyridyl-2-iso-propylaniline derivatives, related to methanesulfonamide pyrimidines, has provided insights into molecular rotation and interaction dynamics. This has potential implications for the design of molecular machines and sensors (Furukawa et al., 2020).
Potential Ligands for Metal Coordination
Studies on sulfonamide derivatives, including methanesulfonamides, have shown their potential as ligands for metal coordination. This research contributes to the field of coordination chemistry and the development of new metal complexes with various applications (Jacobs, Chan, & O'Connor, 2013).
Propiedades
IUPAC Name |
N-[(3S,4R)-1-[[2-(furan-2-yl)pyrimidin-5-yl]methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-3-5-14-11-21(12-15(14)20-25(2,22)23)10-13-8-18-17(19-9-13)16-6-4-7-24-16/h4,6-9,14-15,20H,3,5,10-12H2,1-2H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZRLEOOKLJEKI-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)CC2=CN=C(N=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CN=C(N=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)


![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
